molecular formula C7H9NO3 B1353320 Ethyl 5-methylisoxazole-4-carboxylate CAS No. 51135-73-0

Ethyl 5-methylisoxazole-4-carboxylate

Cat. No. B1353320
CAS RN: 51135-73-0
M. Wt: 155.15 g/mol
InChI Key: KOMSQTMQKWSQDW-UHFFFAOYSA-N
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Patent
US04892963

Procedure details

Hydroxylamine hydrochloride (52.6 g) was dissolved in water (150 ml) and stirred while an ice-cold solution of sodium hydroxide (30.28 g) in water (100 ml) was added. This solution was stirred for 15 minutes then absolute ethanol (600 ml) added and the solution stirred for a further 15 minutes. Ethyl ethoxymethyleneacetoacetate (128 g) was dissolved in absolute ethanol (100 ml) and added to the hydroxylamine solution. After stirring for 30 hours the solvents were removed on a rotary evaporator (bath at 45° C.). The clear oil was distilled at reduced pressure through a 15 cm Vigreaux column. Product collected as a clear oil at 50°-54° C./0.5 mm Hg.
Quantity
52.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.28 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Ethyl ethoxymethyleneacetoacetate
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[OH-].[Na+].C(OC=C[C:11](=O)[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])C.NO.[CH2:21]([OH:23])[CH3:22]>O>[CH3:22][C:21]1[O:23][N:2]=[CH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
52.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30.28 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Ethyl ethoxymethyleneacetoacetate
Quantity
128 g
Type
reactant
Smiles
C(C)OC=CC(CC(=O)OCC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Five
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
This solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the solution stirred for a further 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
After stirring for 30 hours the solvents
Duration
30 h
CUSTOM
Type
CUSTOM
Details
were removed on a rotary evaporator (bath at 45° C.)
DISTILLATION
Type
DISTILLATION
Details
The clear oil was distilled at reduced pressure through a 15 cm Vigreaux column
CUSTOM
Type
CUSTOM
Details
Product collected as a clear oil at 50°-54° C./0.5 mm Hg

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1=C(C=NO1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.